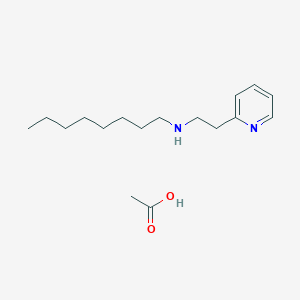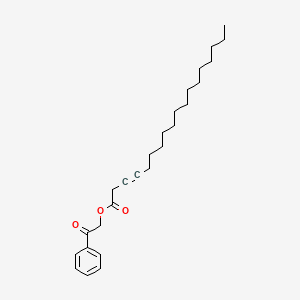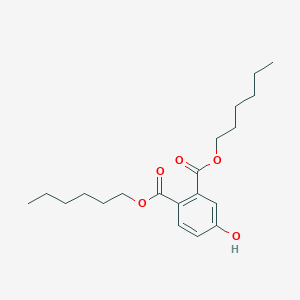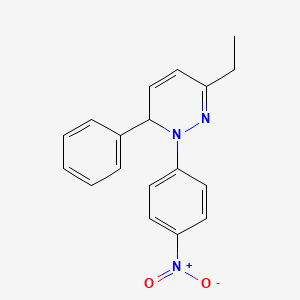
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is an organic compound with a unique structure that includes both chloro and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione typically involves the chlorination of pentane-2,4-dione. One common method includes the reaction of pentane-2,4-dione with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione exerts its effects involves interactions with various molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the keto groups can undergo enolization and further reactions. These interactions can lead to the formation of reactive intermediates that play a role in the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,4-pentanedione: Similar structure but lacks the additional chloroethyl group.
3-Chloro-2-pentanone: Contains a single chloro group and a keto group.
3-Chloro-2-pentene: An unsaturated analog with a chloro group and a double bond.
Uniqueness
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is unique due to the presence of both chloro and keto functional groups, as well as the additional chloroethyl group
Propiedades
Número CAS |
90284-86-9 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
3-chloro-3-(2-chloroethyl)pentane-2,4-dione |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(10)7(9,3-4-8)6(2)11/h3-4H2,1-2H3 |
Clave InChI |
ZWDZIPQSWTYQHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCCl)(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)
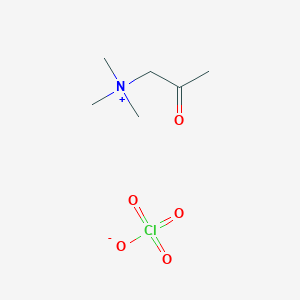
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)
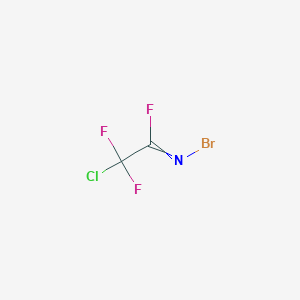
![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)


![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

